1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}azocane
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Overview
Description
1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}azocane is a chemical compound that has been used in scientific research for various purposes. It is a complex compound with a long chemical name, and its synthesis method is intricate.
Mechanism of Action
The mechanism of action of 1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}azocane is not well understood. However, it is believed to act as an antagonist for dopamine receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}azocane are not well understood. However, it is believed to have an effect on dopamine receptors.
Advantages and Limitations for Lab Experiments
One advantage of using 1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}azocane in lab experiments is its specificity for dopamine receptors. However, one limitation is that its mechanism of action is not well understood.
Future Directions
For the study of 1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}azocane include further study of its mechanism of action, as well as its potential use as a therapeutic agent for dopamine-related disorders. Additionally, it could be used as a tool for the study of protein-ligand interactions and cytochrome P450 enzymes.
Synthesis Methods
The synthesis method of 1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}azocane is complex and requires several steps. The first step involves the reaction of 5-methoxy-2-nitrobenzoic acid with thionyl chloride to form 5-methoxy-2-chlorobenzoic acid. The second step involves the reaction of 5-methoxy-2-chlorobenzoic acid with 1-(2-bromoethyl)piperidine to form 1-(2-bromoethyl)-4-methoxy-2-nitrobenzene. The third step involves the reduction of 1-(2-bromoethyl)-4-methoxy-2-nitrobenzene with hydrogen gas and palladium on carbon to form 1-(2-ethylaminoethyl)-4-methoxy-2-nitrobenzene. The fourth step involves the reaction of 1-(2-ethylaminoethyl)-4-methoxy-2-nitrobenzene with acetic anhydride to form 1-(2-acetylaminoethyl)-4-methoxy-2-nitrobenzene. The final step involves the reaction of 1-(2-acetylaminoethyl)-4-methoxy-2-nitrobenzene with sodium azide to form 1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}azocane.
Scientific Research Applications
1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}azocane has been used in scientific research for various purposes. It has been used as a ligand for the study of dopamine receptors. It has also been used as a fluorescent probe for the study of protein-ligand interactions. Additionally, it has been used as a substrate for the study of cytochrome P450 enzymes.
properties
IUPAC Name |
1-[4-[2-(azocane-1-carbonyl)-4-methoxyphenoxy]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O4/c1-17(25)23-14-10-18(11-15-23)28-21-9-8-19(27-2)16-20(21)22(26)24-12-6-4-3-5-7-13-24/h8-9,16,18H,3-7,10-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWOGYXSRBHPNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)OC)C(=O)N3CCCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2-[(1-Acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}azocane |
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